L-Selenocystathionine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H14N2O4Se |
|---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]selanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
InChI Key |
ZNWYDQPOUQRDLY-WHFBIAKZSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
Isomeric SMILES |
C(C[Se]C[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Formation Pathways of L Selenocystathionine
Enzymatic Catalysis in L-Selenocystathionine Synthesis
The formation of this compound is a critical step in the metabolism of selenium-containing amino acids. This process is primarily mediated by specific enzymes that catalyze the condensation of precursor molecules.
Cystathionine (B15957) Beta-Synthase (CBS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, plays a pivotal role in the synthesis of this compound. proteopedia.orgnih.govuniprot.org CBS catalyzes the condensation of L-selenohomocysteine with L-serine to form this compound. nih.govcontaminantdb.ca This reaction is a key part of the trans-selenation pathway, which is analogous to the transsulfuration pathway in sulfur metabolism. nih.govresearchgate.net In this pathway, selenomethionine (B1662878) is first converted to S-adenosylselenomethionine and then to selenohomocysteine. basicmedicalkey.com Subsequently, CBS facilitates the β-replacement reaction where the hydroxyl group of L-serine is displaced by L-selenohomocysteine to yield this compound and water. uniprot.org
The catalytic activity of CBS is not limited to sulfur-containing substrates; it readily acts on their selenium analogs. nih.gov Studies have shown that the rate of selenocystathionine (B1218740) formation from selenohomocysteine and serine is significant, occurring at approximately 69% of the rate of cystathionine synthesis from homocysteine and serine. nih.gov This demonstrates the enzyme's capacity to efficiently metabolize selenoamino acids. The reaction mechanism involves the formation of an aminoacrylate intermediate from the PLP-bound serine, which then reacts with the incoming selenohomocysteine. wikipedia.orgpnas.org
The primary precursor for the biosynthesis of this compound is L-selenohomocysteine . nih.govcontaminantdb.ca This selenoamino acid is derived from the metabolism of selenomethionine , which is a common organic form of selenium found in the diet. basicmedicalkey.comnih.govbasicmedicalkey.com The metabolic conversion of selenomethionine to selenohomocysteine is a crucial prerequisite for this compound synthesis. basicmedicalkey.com
Another key molecule in this pathway is L-serine , which provides the carbon backbone for the reaction catalyzed by CBS. proteopedia.orgnih.gov The condensation of L-selenohomocysteine and L-serine directly yields this compound. nih.govcontaminantdb.ca
Selenomethionine is converted to S-adenosylselenomethionine .
S-adenosylselenomethionine is then metabolized to S-adenosylselenohomocysteine .
Hydrolysis of S-adenosylselenohomocysteine yields L-selenohomocysteine . basicmedicalkey.com
L-selenohomocysteine and L-serine are condensed by Cystathionine Beta-Synthase (CBS) to form This compound . nih.gov
This series of reactions highlights the central role of these precursor selenoamino acids and intermediates in the formation of this compound within biological systems.
Role of Cystathionine Beta-Synthase (CBS) in Selenomethionine Metabolism
Comparative Biosynthetic Mechanisms Across Biological Systems
The biosynthesis of this compound exhibits variations across different kingdoms of life, reflecting their distinct metabolic strategies for selenium assimilation and detoxification.
In plants, selenium is primarily taken up from the soil as selenate (B1209512) or selenite (B80905) through sulfate (B86663) transporters. frontiersin.orgmdpi.com The assimilation of selenium into organic compounds follows the sulfur assimilation pathway. frontiersin.orgnih.gov Selenate is first activated to adenosine (B11128) 5'-phosphoselenate (APSe) by ATP sulfurylase. mdpi.comfrontiersin.orgnih.gov APSe is then reduced to selenite and subsequently to selenide (B1212193). frontiersin.orgmdpi.com
Selenide is incorporated into the amino acid selenocysteine (B57510) (SeCys) by the enzyme cysteine synthase, which combines selenide with O-acetylserine (OAS). frontiersin.orgcurresweb.com From SeCys, the pathway to this compound involves several steps. SeCys can be converted to selenohomocysteine (SeHCys) . mdpi.com The synthesis of selenomethionine from SeCys proceeds through the sequential action of cystathionine γ-synthase, which produces selenocystathionine , and cystathionine β-lyase, which forms selenohomocysteine. nih.gov
Some selenium-hyperaccumulating plants, such as certain species of Astragalus and Morinda reticulata, are known to produce significant amounts of this compound. publish.csiro.au In these plants, this compound is a major soluble selenium compound, suggesting it plays a role in selenium tolerance and detoxification. publish.csiro.au Another important selenoamino acid in some plants is Se-methylselenocysteine, which is formed by the methylation of selenocysteine and is considered a non-protein amino acid that helps prevent the toxic misincorporation of selenium into proteins. nih.govnih.govpurdue.edu
Interactive Table: Key Enzymes in Plant this compound Formation
| Enzyme | Function |
|---|---|
| ATP sulfurylase | Activates selenate to adenosine 5'-phosphoselenate (APSe). mdpi.comfrontiersin.orgnih.gov |
| APS reductase | Reduces APSe to selenite. frontiersin.orgnih.gov |
| Sulfite reductase | Reduces selenite to selenide. mdpi.com |
| Cysteine synthase | Catalyzes the formation of selenocysteine from selenide and O-acetylserine. frontiersin.orgcurresweb.com |
| Cystathionine γ-synthase | Produces selenocystathionine from selenocysteine and O-phosphohomoserine. nih.gov |
| Cystathionine β-lyase | Converts selenocystathionine to selenohomocysteine. mdpi.comnih.gov |
In mammals , the synthesis of this compound is an integral part of the transsulfuration pathway, which is adapted for selenium metabolism, often referred to as the trans-selenation pathway. nih.govresearchgate.netbasicmedicalkey.com Dietary selenomethionine is the primary source of selenium for this pathway. basicmedicalkey.comcabidigitallibrary.org Selenomethionine is converted to selenohomocysteine, which then serves as a substrate for Cystathionine Beta-Synthase (CBS). nih.govbasicmedicalkey.com CBS catalyzes the condensation of selenohomocysteine with serine to form this compound. nih.gov This is subsequently cleaved by cystathionine gamma-lyase (CGL) to produce selenocysteine and α-ketobutyrate. nih.govnih.gov Selenocysteine is the key precursor for the synthesis of selenoproteins. cabidigitallibrary.org
Microbial metabolism of selenium is diverse and can involve both assimilation and dissimilation pathways. researchgate.netoup.com In assimilatory reduction, microbes can convert inorganic selenium (selenate and selenite) into selenoamino acids like selenocysteine and selenomethionine. researchgate.netfrontiersin.org Some bacteria can biotransform selenite into selenocysteine and selenomethionine. frontiersin.org For instance, Selenomonas ruminantium can reduce selenite and incorporate it into selenocysteine, selenohomocysteine, and selenomethionine. frontiersin.org The formation of this compound in microbes would likely follow a pathway similar to that in mammals, utilizing enzymes analogous to CBS and involving the precursors selenohomocysteine and serine, as part of their broader selenoamino acid metabolism. oup.combiorxiv.org
Interactive Table: Comparative Biosynthesis of this compound
| Feature | Plants | Mammals | Microbes |
|---|---|---|---|
| Primary Se Source | Selenate/Selenite from soil frontiersin.orgmdpi.com | Dietary Selenomethionine basicmedicalkey.comcabidigitallibrary.org | Selenate/Selenite/Organic Se researchgate.netfrontiersin.org |
| Key Initial Enzyme | ATP sulfurylase mdpi.comfrontiersin.org | Methionine Adenosyltransferase (for SeMet activation) nih.gov | Various reductases frontiersin.org |
| Central Enzyme for this compound formation | Cystathionine γ-synthase nih.gov | Cystathionine Beta-Synthase (CBS) nih.gov | Likely CBS-analogous enzymes oup.combiorxiv.org |
| Primary Precursors | Selenocysteine, O-phosphohomoserine nih.gov | Selenohomocysteine, Serine nih.gov | Selenohomocysteine, Serine frontiersin.orgbiorxiv.org |
| Metabolic Significance | Selenium tolerance and detoxification publish.csiro.au | Part of the trans-selenation pathway for selenoprotein synthesis nih.govbasicmedicalkey.com | Assimilation into selenoamino acids researchgate.netfrontiersin.org |
Catabolism and Metabolic Transformation of L Selenocystathionine
Enzymatic Degradation of L-Selenocystathionine
The initial and most critical step in the metabolism of this compound is its enzymatic cleavage. This process is primarily carried out by a specific enzyme that liberates the core selenoamino acid, L-selenocysteine, for further metabolic use.
Cystathionine (B15957) gamma-lyase (CGL), also known as cystathionase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the trans-sulfuration pathway, which converts methionine to cysteine. uniprot.orguniprot.org Analogous to its action on the sulfur-containing cystathionine, CGL also catalyzes the cleavage of this compound. uniprot.orguniprot.org This enzymatic reaction breaks down this compound into L-selenocysteine, 2-oxobutanoate, and ammonia. uniprot.orguniprot.orggoogle.com This step is essential for releasing the selenium-containing moiety from the cystathionine backbone, making it available for the synthesis of other critical compounds. nih.govresearchgate.net The reaction demonstrates the parallel metabolic pathways that exist for sulfur and selenium amino acids, utilizing the same enzymatic machinery. nih.govfoodandnutritionresearch.net
Table 1: Enzymatic Cleavage of this compound by CGL
| Substrate | Enzyme | Products | Cofactor |
| This compound | Cystathionine Gamma-Lyase (CGL/CSE) | L-Selenocysteine, 2-Oxobutanoate, Ammonia | Pyridoxal-5'-phosphate (PLP) |
The cleavage of this compound by CGL directly yields L-selenocysteine. uniprot.orguniprot.orggoogle.com This selenoamino acid is a central hub in selenium metabolism. nih.govresearchgate.net L-selenocysteine is now recognized as the 21st proteinogenic amino acid, incorporated into the polypeptide chains of selenoproteins where it is essential for their catalytic activity. unito.it The pathway from dietary selenomethionine (B1662878) involves its conversion to selenocystathionine (B1218740), which is then acted upon by CGL to produce L-selenocysteine. nih.govnih.gov This L-selenocysteine can then be targeted for incorporation into new selenoproteins or undergo further catabolism.
Once L-selenocysteine is formed, it becomes a substrate for another key enzyme, Selenocysteine (B57510) Lyase (SCLY). nih.govresearchgate.net SCLY is a PLP-dependent enzyme that specifically catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium in the form of hydrogen selenide (B1212193) (H₂Se). mdpi.comsemanticscholar.orgasm.org This reaction is a critical step in the selenium metabolic pathway as it liberates the elemental selenium from the amino acid backbone. researchgate.netnih.gov The hydrogen selenide produced is the central intermediate used for the de novo synthesis of selenoproteins. nih.govsemanticscholar.org The activity of SCLY ensures a supply of selenium for the body's needs, playing a crucial role in the recycling and utilization of selenium from both dietary sources and the turnover of existing selenoproteins. researchgate.net
Table 2: Downstream Enzymatic Reactions
| Substrate | Enzyme | Products | Significance |
| L-Selenocysteine | Selenocysteine Lyase (SCLY) | L-Alanine, Hydrogen Selenide (H₂Se) | Liberates elemental selenium for reuse. mdpi.comsemanticscholar.org |
Subsequent Conversion to L-Selenocysteine and Derivatives
Integration into Selenide and Selenophosphate Pools
The hydrogen selenide (H₂Se) generated by the action of SCLY on L-selenocysteine enters a central metabolic pool. nih.govmdpi.com This highly reactive selenide is the key intermediary for the biosynthesis of all specific selenoproteins. google.com It serves as the direct selenium donor for the synthesis of selenophosphate, a high-energy selenium compound. google.com The enzyme selenophosphate synthetase (SEPHS) catalyzes the ATP-dependent reaction between hydrogen selenide and ATP to produce selenophosphate. google.comnih.gov Selenophosphate is the active selenium species required for the synthesis of selenocysteinyl-tRNA, which is the molecule responsible for inserting selenocysteine into growing polypeptide chains during protein synthesis at UGA codons. nih.govnih.gov
Reutilization Pathways of Selenoamino Acid Metabolites
The metabolic pathways for selenoamino acids are designed for efficient recycling and reutilization of selenium. The decomposition of L-selenocysteine by SCLY is a cornerstone of this recycling process. researchgate.net By converting L-selenocysteine (derived from sources like this compound or degraded selenoproteins) into hydrogen selenide, SCLY makes the selenium atom available for the synthesis of new selenoproteins. researchgate.netnih.gov This reutilization is vital for maintaining selenium homeostasis, especially when dietary intake is limited. The selenide generated can be channeled back into the selenophosphate synthesis pathway, thus completing the cycle and ensuring a continuous supply of this essential micronutrient for the production of functional selenoproteins. foodandnutritionresearch.netnih.gov
Occurrence and Distribution of L Selenocystathionine in Diverse Biological Systems
Identification in Selenium-Accumulating Plants (Hyperaccumulators and Non-accumulators)
Certain plant species, known as selenium hyperaccumulators, have the remarkable ability to absorb and tolerate exceptionally high concentrations of selenium from the soil. oup.com In these plants, L-selenocystathionine has been identified as a key organic selenium compound. researchgate.net
Hyperaccumulator species such as those in the Astragalus genus (e.g., Astragalus pectinatus and Astragalus praelongus) are well-documented to contain this compound. nih.govknapsackfamily.com For instance, Astragalus bisulcatus can accumulate selenium up to 1% of its dry weight. nih.gov Another notable hyperaccumulator, Neptunia amplexicaulis, found in Australia, also stores selenium in the form of selenocystathionine (B1218740). researchgate.netnih.gov Similarly, Stanleya pinnata, a member of the Brassicaceae family, accumulates significant amounts of selenocystathionine. nih.govnih.gov
The presence of this compound is not exclusive to hyperaccumulators. It has also been detected in non-accumulator plants, albeit typically at much lower concentrations. researchgate.net For example, Stanleya albescens, considered a non-hyperaccumulator, has been found to contain selenocystathionine as a major selenium compound. oup.comoup.com The prickly pear cactus (Opuntia ficus-indica) also accumulates selenocystathionine in its tissues when grown in selenium-rich environments. oup.com The diversion of selenium into non-protein amino acids like this compound is considered a tolerance mechanism in these plants, preventing the toxic incorporation of selenium into proteins. researchgate.net
Table 1: Occurrence of this compound in Various Plant Species
| Plant Species | Family | Accumulator Status | Primary Selenium Compound(s) |
|---|---|---|---|
| Astragalus pectinatus | Fabaceae | Hyperaccumulator | This compound |
| Astragalus praelongus | Fabaceae | Hyperaccumulator | This compound |
| Astragalus bisulcatus | Fabaceae | Hyperaccumulator | Methyl-selenocysteine, γ-glutamyl-methyl-selenocysteine, Selenocystathionine |
| Neptunia amplexicaulis | Fabaceae | Hyperaccumulator | Selenocystathionine, Methyl-selenocysteine, Selenomethionine (B1662878) |
| Stanleya pinnata | Brassicaceae | Hyperaccumulator | Methyl-selenocysteine, Selenocystathionine |
| Stanleya albescens | Brassicaceae | Non-accumulator | Selenocystathionine |
| Morinda reticulata | Rubiaceae | Accumulator | Selenocystathionine |
| Opuntia ficus-indica | Cactaceae | Non-accumulator | Selenocystathionine |
Presence and Metabolism in Microorganisms (Bacteria, Yeast, Fungi)
This compound is also a metabolite in various microorganisms, where it plays a role in selenium metabolism.
In certain bacteria, this compound is an intermediate in the metabolic pathway of selenium. psu.edu For example, Escherichia coli is known to produce selenocystathionine. nih.gov Some anaerobic bacteria, like Clostridium sticklandii, possess enzymes that can synthesize selenocystathionine. asm.org However, studies on the distribution of selenocysteine (B57510) lyase, an enzyme involved in selenium metabolism, found no significant activity in many tested yeasts and fungi, suggesting differing metabolic pathways. asm.org
In yeast, particularly Saccharomyces cerevisiae, this compound is part of the pathway for metabolizing inorganic selenium into organic forms. wikipedia.org When yeast is grown in a selenium-enriched medium, it can convert selenohomocysteine into selenocystathionine. nih.govresearchgate.net This is a key step in the formation of other selenoamino acids. mdpi.com
The presence of selenoproteins was once thought to be absent in the fungal kingdom. springernature.com However, recent genomic analyses have identified the machinery for producing selenocysteine and selenoproteins in early-branching fungal lineages, indicating that selenium metabolism, which can involve this compound, is more widespread in fungi than previously understood. springernature.com For instance, Aspergillus fumigatus has been reported to contain this compound. knapsackfamily.com Organic forms of selenium, including selenocystathionine, are recognized in various fungi. nih.gov
Detection in Mammalian Tissues and Metabolic Compartments
In mammals, this compound is detected as an intermediate in the metabolism of selenomethionine, an essential selenoamino acid obtained from the diet. ebi.ac.uknih.gov The metabolic pathway involves the conversion of selenomethionine to selenohomocysteine, which is then condensed with serine to form this compound. hmdb.ca This reaction is catalyzed by the enzyme cystathionine (B15957) beta-synthase and occurs in the cytoplasm. nih.govresearchgate.net
Subsequently, this compound is cleaved by the enzyme cystathionine gamma-lyase to yield selenocysteine, the 21st proteinogenic amino acid. researchgate.netnih.gov Selenocysteine is then incorporated into various functional selenoproteins. nih.gov While this compound is a crucial intermediate, it is typically present in low concentrations in mammalian tissues as it is readily metabolized. oup.com Its detection often requires sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry. researchgate.netumass.edu The liver is a primary site of selenium metabolism, and it is here that these transformations, including the formation and breakdown of this compound, predominantly take place. ebi.ac.ukresearchgate.net
Advanced Analytical Methodologies for L Selenocystathionine Research
Chromatographic Separation Techniques for Selenoamino Acids
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For selenoamino acids like L-selenocystathionine, various chromatographic techniques are employed to isolate them from other selenium-containing compounds and the bulk of the biological matrix.
High-Performance Liquid Chromatography (HPLC) Modes
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. Several HPLC modes are utilized in the analysis of selenoamino acids, each with its own set of advantages and disadvantages. core.ac.uk
Ion-exchange chromatography, for instance, can separate selenite (B80905) and selenate (B1209512) but offers poor separation for many other selenium species. core.ac.uk Reversed-phase HPLC, often combined with pre-column derivatization, is effective for separating compounds with terminal amine groups, though many other species may elute in the void volume. core.ac.uk An ion-pair reversed-phase HPLC method has been shown to provide optimal separation for a range of selenoamino acids and is compatible with standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating conditions. core.ac.ukumass.edu A study on the metabolism of L-selenomethionine in rat gut contents utilized reversed-phase HPLC with fluorescence detection after derivatization. nih.gov
A three-step chromatographic procedure involving size-exclusion, cation-exchange, and ion-pairing reversed-phase chromatography was successfully used to purify low molecular weight selenospecies, including this compound, from monkeypot nut extracts. nih.gov
Size-Exclusion Chromatography for Protein Interaction Studies
Size-Exclusion Chromatography (SEC) separates molecules based on their size, or more accurately, their hydrodynamic volume. uniovi.es This technique is particularly valuable for studying the interactions of small molecules like this compound with larger macromolecules such as proteins. uniovi.esiupac.org By observing changes in the elution profile of a protein in the presence of this compound, it is possible to infer binding and the formation of a complex. SEC is often a preliminary step in a multi-dimensional chromatographic approach to isolate and characterize selenocompounds in biological extracts. nih.govacs.orgresearchgate.net
SEC is frequently used for the determination of selenoproteins and to investigate the interactions of selenium with proteins in animal and human bodies. iupac.org The separation in SEC is based on the principle that larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer retention time. uniovi.es
Mass Spectrometry-Based Detection and Speciation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the specific and sensitive detection of selenium compounds, providing information on their elemental composition and structure.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that is particularly well-suited for the detection of selenium. When coupled with HPLC (HPLC-ICP-MS), it allows for the speciation of selenium, meaning the identification and quantification of different selenium compounds in a sample. mdpi.com The high sensitivity and selectivity of ICP-MS for selenium-containing analytes often eliminates the need for derivatization prior to detection. canada.ca
However, ICP-MS is insensitive to elements like sulfur, carbon, and nitrogen, making the simultaneous analysis of other amino acids challenging with this detector alone. canada.ca Despite this limitation, HPLC-ICP-MS is a robust and widely used method for selenium speciation in various biological matrices, including yeast and eggs. mdpi.comcanada.ca
| Parameter | Optimized Setting |
| RF power | 1550 W |
| Atomizer chamber temperature | 2 °C |
| Carrier gas flow rate | 0.85 L min⁻¹ |
| Make-up gas | 0.20 L min⁻¹ |
| He gas flow rate | 3.8 mL min⁻¹ |
| Monitored isotopes | ⁷⁸Se and ⁸⁰Se |
| Integration time | 0.5 s |
| Table 1: Example of optimized ICP-MS settings for the analysis of selenoamino acids in an egg sample. mdpi.com |
Orbitrap Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
Orbitrap mass spectrometry provides high-resolution and accurate-mass (HRAM) data, which is crucial for the identification and structural elucidation of unknown selenium compounds. thermofisher.comfrontiersin.org The high resolving power of Orbitrap instruments, which can exceed 1,000,000 FWHM, allows for the differentiation of molecules with very similar masses. thermofisher.commassspecpro.com This capability is essential for analyzing complex biological samples where numerous compounds may have similar nominal masses. scispec.co.th
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This "fingerprint" provides structural information that is vital for the unambiguous identification of compounds like this compound. nih.gov The combination of nanoHPLC with electrospray ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF) MS/MS has been instrumental in the formal identification of selenocystathionine (B1218740) and its derivatives in biological samples without the need for authentic standards. nih.gov
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of this compound in biological matrices such as tissues, fluids, and plant extracts presents significant challenges due to the complexity of these samples. Effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest. ijpsjournal.com
Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). ijpsjournal.com The choice of method depends on the specific matrix and the analytical technique to be used. For instance, in the analysis of selenoamino acids in rat gut contents, deproteinization with sulfosalicylic acid was employed. nih.gov Enzymatic hydrolysis is another common approach to release selenoamino acids from proteins. mdpi.com
Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detection sensitivity. nih.gov For selenoamino acids, derivatization is often employed, especially when using fluorescence detection or to improve volatility for gas chromatography. asianpubs.orgumass.edu Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, like N-acetyl-l-cysteine (NAC), are used to create fluorescent derivatives of amino acids. nih.gov However, it is important to consider that the sample matrix can influence the derivatization reaction yield and the ionization efficiency in mass spectrometry. nih.gov
| Derivatization Reagent | Matrix Effect on ESI | Matrix Effect on Reaction Yield |
| DNS | Signal suppression (38-99%) | Not specified |
| TAHS | 92-113% | Alteration (20-50%) |
| FMOC-Cl | Signal suppression (28-88%) | Alteration (50-70%) |
| DEEMM | Signal enhancement | Reduced yield |
| Table 2: Influence of onion matrix on the derivatization and ionization of two selenoamino acids using different reagents. nih.gov |
Application of Isotopic Tracing for Metabolic Flux Analysis
The core principle involves introducing a substrate labeled with a rare isotope (a tracer) into a biological system. alliedacademies.org As the organism or cell culture metabolizes this tracer, the isotope becomes incorporated into downstream compounds. frontiersin.org By measuring the distribution and abundance of the isotope in various metabolites over time using analytical techniques like mass spectrometry or radiometric detection, researchers can deduce the activity and rate of specific metabolic pathways. frontiersin.orgnih.gov
In the study of this compound, both radioactive and stable isotopes serve as indispensable tools. The radioactive isotope Selenium-75 (⁷⁵Se) is frequently used to trace the metabolic fate of selenium-containing compounds. nih.gov For instance, when ⁷⁵Se-labeled Selenomethionine (B1662878) is introduced, its metabolism via the trans-selenation pathway can be monitored. mdpi.com This pathway involves the conversion of Selenomethionine to this compound by the enzyme Cystathionine (B15957) beta-synthase (CBS) and the subsequent conversion of this compound to Selenocysteine (B57510) by Cystathionine gamma-lyase (CGL). mdpi.comnih.gov Tracking the appearance of ⁷⁵Se in this compound and its eventual incorporation into Selenocysteine and, ultimately, selenoproteins, provides a direct measure of the flux through this pathway. mdpi.comfrontiersin.org
Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offer a non-radioactive alternative for tracing the carbon and nitrogen backbones of molecules. thermofisher.com By using ¹³C-labeled Selenomethionine, for example, researchers can follow the carbon atoms through the formation of this compound and subsequent products. nih.govnih.gov This approach is particularly valuable for its safety and for the detailed structural information it can provide when analyzed with high-resolution mass spectrometry. nih.govdoi.org
Detailed research findings from isotopic tracing studies have illuminated the kinetics of selenium metabolism. Studies in rats using ⁷⁵Se-labeled selenite and selenomethionine have demonstrated that the body processes these compounds differently, at least initially. nih.gov However, after an initial period, the ⁷⁵Se from both sources appears to enter a common metabolic pool, from which it is incorporated into tissues. nih.gov The rate of this incorporation and the distribution of the isotope among different tissues and selenoproteins reflect the metabolic flux. frontiersin.org
For example, experiments tracking the retention of intravenously injected [⁷⁵Se]Selenomethionine in rats show a time-dependent distribution across various tissues, which is indicative of the metabolic processing rate. frontiersin.org
| Time Point | Plasma (% of injected ⁷⁵Se) | Liver (% of injected ⁷⁵Se) | Kidney (% of injected ⁷⁵Se) | Muscle (% of injected ⁷⁵Se) |
|---|---|---|---|---|
| 1 Hour | 18 | 15 | 8 | 25 |
| 72 Hours | 10 | 12 | 6 | 40 |
The data illustrates how the selenium from Selenomethionine is rapidly distributed and then redistributed and retained in tissues like muscle, where it is incorporated into proteins. frontiersin.org This entire process is mediated by the metabolic flux through intermediates like this compound.
The trans-selenation pathway is central to the conversion of dietary Selenomethionine into the Selenocysteine required for selenoprotein synthesis. mdpi.com Isotopic tracing confirms the roles of the specific enzymes that govern the flux through this pathway.
| Precursor | Enzyme | Intermediate/Product | Description of Flux |
|---|---|---|---|
| Selenomethionine | Cystathionine beta-synthase (CBS) | This compound | The initial enzymatic step creating this compound from Selenomethionine. mdpi.comnih.gov |
| This compound | Cystathionine gamma-lyase (CGL) | Selenocysteine | The subsequent step where this compound is converted, with the selenium atom proceeding toward selenoprotein synthesis. mdpi.comnih.gov |
By applying MFA with isotopic tracers, researchers can build quantitative models of selenium metabolism, identifying rate-limiting steps and understanding how factors like diet or disease might alter the metabolic flux through this compound. creative-proteomics.combiorxiv.org This provides a deeper, more functional understanding of selenium's role in health and disease.
Emerging Research Directions and Methodological Considerations
Molecular Genetic Approaches to Elucidate Selenocystathionine (B1218740) Pathways
The biosynthesis and metabolic role of L-selenocystathionine are increasingly being investigated through molecular genetic techniques. These approaches are crucial for identifying and characterizing the genes and enzymes involved in its formation and subsequent conversion. In plants and some microorganisms, this compound is a key intermediate in the selenium assimilation pathway, leading to the synthesis of other important selenoamino acids like selenocysteine (B57510) and selenomethionine (B1662878).
Genome mining strategies have proven effective in discovering novel gene clusters responsible for selenium metabolism. For instance, a three-gene cluster (senA, senB, senC) has been identified in various microorganisms that encodes a dedicated pathway for producing selenoneine. biorxiv.orgresearchgate.net This discovery highlights the potential for finding new selenium-carbon bond-forming enzymes and previously unknown metabolic pathways. biorxiv.orgresearchgate.net
In the context of this compound, key enzymes in its metabolism are homologous to those in sulfur metabolism. For example, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL) are involved in the trans-selenation pathway, which converts selenomethionine to selenocysteine via selenocystathionine. researchgate.net Genetic studies in various organisms, from yeast to plants, focus on knocking out or overexpressing the genes encoding these enzymes to understand their specific roles in selenium metabolism. microbialcell.comoup.com For instance, studies in Arabidopsis thaliana have shown that the expression of genes involved in sulfur metabolism is altered in response to selenium exposure, suggesting a coordinated regulation of these pathways. ashs.org
Furthermore, molecular docking and gene expression analysis under selenium stress are being used to identify key enzymes and regulatory elements. In Cardamine hupingshanensis, a selenium hyperaccumulator, the expression of genes such as those for serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OASTL) is upregulated under selenium stress, indicating their role in selenocysteine synthesis, a precursor for selenocystathionine. researchgate.net Similarly, studies on the selenomethionine cycle have identified key enzymes like S-adenosyl-methionine synthase (MAT) and methionine synthase (MTR) whose gene expression is significantly upregulated in the presence of selenium. nih.gov These molecular approaches provide a deeper understanding of the genetic basis for selenium tolerance and accumulation, with this compound playing a central role in these processes.
In Vitro and In Silico Modeling of Selenoamino Acid Metabolism
In vitro and in silico models are indispensable tools for dissecting the complex network of reactions that constitute selenoamino acid metabolism, including the pathways involving this compound. These models allow researchers to study specific enzymatic reactions and predict metabolic fluxes under various conditions, providing insights that are often difficult to obtain from in vivo studies alone.
In vitro studies often involve the use of purified enzymes to characterize their substrate specificity and kinetic parameters. For example, the promiscuous nature of enzymes like cysteine-S-conjugate beta-lyase, which can act on selenocystathionine, has been verified through such in vitro experiments. biorxiv.org These studies help to confirm the catalytic activities predicted by genetic and bioinformatic analyses.
In silico modeling, on the other hand, utilizes computational approaches to simulate metabolic networks. Constraint-based models, such as genome-scale metabolic models (GEMs), are used to analyze the metabolic capabilities of an organism. biorxiv.org By integrating genomic and biochemical data, these models can predict metabolic pathways and identify key enzymes. For instance, computational models of Chinese hamster ovary (CHO) cells have been expanded to include selenoamino acid metabolism, helping to gap-fill existing models and improve their predictive power. biorxiv.org
Furthermore, pathway-based systemic drug discovery approaches use computational models to identify potential drug targets within metabolic pathways like the selenoamino acid metabolism. mdpi.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides comprehensive maps of metabolic pathways, including those for selenoamino acid metabolism, which serve as a foundation for these modeling efforts. researchgate.netgenome.jp These maps can be used to visualize the flow of metabolites and identify missing enzymes or reactions in an organism's known metabolic network. researchgate.net For example, a comparison of the predicted selenoamino acid metabolism in Trypanosoma cruzi with the KEGG database revealed several enzymatic activities that were previously unannotated. researchgate.net
Kinetic modeling is another powerful in silico approach that can simulate the dynamic behavior of metabolic pathways. A human kinetic model of selenium metabolism has been developed to compare the metabolism of selenite (B80905) and selenomethionine, providing quantitative data on pool sizes and transport rates. nih.gov Such models are crucial for understanding how the chemical form of selenium influences its metabolic fate and for predicting the effects of dietary supplementation. nih.gov
Comparative Metabolomics and Proteomics in Selenocystathionine Research
Comparative metabolomics and proteomics are powerful "omics" technologies that provide a system-wide view of the molecular changes occurring in an organism in response to selenium exposure. These approaches are particularly valuable for understanding the role of this compound in the broader context of selenium metabolism and its impact on cellular physiology. researchgate.netrevespcardiol.org
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. In the context of selenocystathionine research, metabolomic studies have been used to identify and quantify a wide range of selenium-containing compounds, providing insights into the metabolic pathways involved in selenium assimilation and detoxification. researchgate.netnih.govmdpi.com For example, metabolomic profiling of selenium-enriched rice has revealed significant changes in various metabolic pathways, including D-amino acid metabolism, starch and sucrose (B13894) metabolism, and linoleic acid metabolism. mdpi.com Similarly, metabolomic analysis of fermented goat milk showed that selenite supplementation led to alterations in arginine and glutathione (B108866) metabolism. nih.gov
Proteomics, the large-scale study of proteins, complements metabolomics by providing information on changes in protein expression and post-translational modifications. frontiersin.org In selenocystathionine research, proteomic analyses have been used to identify proteins whose expression levels are altered by selenium treatment, as well as to identify selenoproteins that incorporate selenium in the form of selenocysteine. dntb.gov.uaacs.orgnih.gov For instance, a comparative proteomics study of selenium-enriched rice grains identified numerous proteins involved in metabolism, cell redox regulation, and seed nutritional storage that were affected by selenium accumulation. acs.orgnih.gov This study also led to the first identification of selenoproteins in higher plants. acs.orgnih.gov In another study on lamb tissues, proteomic analysis revealed that selenium supplementation affected proteins involved in cell adhesion, heart development, and actin filament-based movement. dntb.gov.ua
The integration of metabolomic and proteomic data provides a more complete picture of the cellular response to selenium. mdpi.com By correlating changes in metabolite levels with changes in protein expression, researchers can identify key regulatory hubs and metabolic chokepoints. For example, a multi-omics analysis of fermented goat milk revealed that selenite regulated the fermentation system through a coordinated response involving both metabolites and proteins. nih.gov This integrated approach is essential for building comprehensive models of selenium metabolism and for understanding the complex interplay between different metabolic pathways.
Uncharacterized Enzymes and Regulatory Elements in Selenocystathionine Biochemistry
Despite significant progress in understanding selenium metabolism, many enzymes and regulatory elements involved in the biosynthesis and processing of this compound remain uncharacterized. Identifying and functionally annotating these components is a critical area of ongoing research.
The biosynthesis of selenoproteins is a complex process that requires a suite of specialized enzymes and regulatory factors. nih.govnih.gov While the core machinery for selenocysteine incorporation is relatively well-understood, the specific enzymes that catalyze the formation of this compound from various precursors are not fully elucidated in all organisms. For instance, while it is known that cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL) can catalyze reactions involving selenoamino acids, their precise roles and regulation in the context of selenium metabolism are still being investigated. researchgate.netgenecards.org
Genome mining and bioinformatic approaches have been instrumental in identifying putative genes involved in selenium metabolism. biorxiv.orgresearchgate.net However, the functions of these candidate genes need to be experimentally validated. This often involves heterologous expression of the gene in a model organism, followed by in vitro characterization of the purified enzyme. This approach has been successful in identifying novel selenium-carbon bond-forming enzymes. biorxiv.orgresearchgate.net
In addition to catalytic enzymes, regulatory elements that control the expression of genes involved in selenocystathionine metabolism are also largely unknown. It is likely that the expression of these genes is tightly regulated to maintain selenium homeostasis and prevent toxicity. Understanding these regulatory networks will require a combination of molecular genetic techniques, such as promoter-reporter assays and chromatin immunoprecipitation, coupled with systems-level analyses like transcriptomics and proteomics.
The study of selenium hyperaccumulator plants offers a unique opportunity to discover novel enzymes and regulatory mechanisms. oup.com These plants have evolved specialized pathways to tolerate and accumulate high levels of selenium, suggesting the presence of unique enzymes and transport systems. oup.com By comparing the genomes and transcriptomes of hyperaccumulator and non-hyperaccumulator species, researchers can identify genes that are specifically associated with the hyperaccumulation trait.
Future Methodological Advancements in Selenoamino Acid Analysis
The accurate and sensitive detection of selenoamino acids, including this compound, is fundamental to advancing our understanding of their metabolism and biological roles. Future progress in this field will be heavily reliant on the development and refinement of analytical techniques.
Currently, the most powerful methods for selenoamino acid speciation involve the coupling of a separation technique, such as high-performance liquid chromatography (HPLC), with a sensitive detection method, typically inductively coupled plasma mass spectrometry (ICP-MS). umass.educonicet.gov.arresearchgate.net This combination allows for the separation of different selenoamino acids and their unambiguous detection based on the presence of selenium. umass.educonicet.gov.ar However, there is still a need for improved chromatographic methods that can resolve a wider range of selenium compounds, including isomers and oxidation products. umass.edu
Future advancements are likely to focus on several key areas:
Enhanced Sensitivity and Selectivity: While ICP-MS is highly sensitive for selenium, new developments in mass spectrometry, such as tandem MS (MS/MS) and high-resolution MS, can provide even greater selectivity and structural information, aiding in the identification of novel seleno-compounds. conicet.gov.ar
Improved Sample Preparation: The extraction of selenoamino acids from complex biological matrices can be challenging. The development of more efficient and selective extraction methods will be crucial for accurate quantification. umass.edu
Direct Analysis Techniques: Methods that allow for the direct analysis of underivatized amino acids, such as high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAEC-IPAD), can simplify sample preparation and reduce the potential for analytical artifacts. nih.govnih.gov
Enantioselective Analysis: The biological activity of selenoamino acids can be stereospecific. Therefore, the development of methods for the enantiomeric separation and analysis of these compounds is of growing importance. acs.orgacs.org
Imaging Techniques: Mass spectrometry imaging techniques could provide valuable information on the spatial distribution of selenoamino acids within tissues and cells, offering insights into their transport and localization.
By embracing these and other technological innovations, researchers will be better equipped to explore the full diversity of the selenometabolome and unravel the intricate details of this compound biochemistry.
Q & A
Q. What integrative approaches reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Apply systems pharmacology models to integrate ADME data, tissue penetration studies, and biomarker dynamics (e.g., plasma selenium levels). Use pharmacodynamic biomarkers (e.g., GPx activity) to bridge preclinical and clinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
